ethyl 2,3-dimethyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Ethyl 2,3-dimethyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate is a fused heterocyclic compound comprising a pyrazole ring fused to a dihydropyridine moiety. The structure features methyl substituents at positions 2 and 3 of the pyrazole ring, a keto group at position 6, and an ethyl carboxylate at position 2. This scaffold is part of the broader pyrazolo[3,4-b]pyridine family, which is recognized for its diverse applications in medicinal chemistry and materials science. Structural analogs, such as ethyl 1-isopropyl-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS 1174844-27-9), suggest that substitutions at positions 1, 2, and 3 significantly influence physicochemical and biological properties .
Properties
IUPAC Name |
ethyl 2,3-dimethyl-6-oxo-7H-pyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-4-17-11(16)7-5-8(15)12-10-9(7)6(2)14(3)13-10/h5H,4H2,1-3H3,(H,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBSZXJQVRZELP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)NC2=NN(C(=C12)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092018-70-6 | |
| Record name | ethyl 2,3-dimethyl-6-oxo-2H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,3-dimethyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dimethylpyrazole with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then heated to promote cyclization, forming the desired pyrazolo[3,4-b]pyridine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3-dimethyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[3,4-b]pyridine derivatives.
Scientific Research Applications
Ethyl 2,3-dimethyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of ethyl 2,3-dimethyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effect. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
Substituent Variations and Structural Features
Pyrazolo[3,4-b]pyridine derivatives are highly tunable via substitutions at the pyrazole and pyridine rings. Key analogs and their substituent patterns include:
Key Observations :
Physicochemical Properties
Limited data exist for the target compound, but substituent trends suggest:
- Methyl Groups (2,3-CH₃) : Increase hydrophobicity compared to hydroxyl or carboxyl analogs.
- Ethyl Carboxylate (4-COOEt) : Enhances solubility in organic solvents, aiding in synthetic modifications.
Biological Activity
Ethyl 2,3-dimethyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound (CAS No. 1092018-70-6) has the molecular formula and a molecular weight of 235.24 g/mol. Its structure features a fused heterocyclic ring system that is characteristic of pyrazolo[3,4-b]pyridines. The compound's unique substituents contribute to its biological activity and reactivity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Cyclization Reactions : Utilizing appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-b]pyridine core.
- Reagent Selection : Employing strong acids or bases and catalysts to facilitate the reaction.
- Yield Optimization : Industrial methods may involve continuous flow reactors or batch processes to maximize yield and purity while minimizing waste.
Antimicrobial Properties
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit notable antimicrobial activity. This compound has shown efficacy against various bacterial strains in vitro. For instance:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest potential for development as an antimicrobial agent.
Anticancer Activity
The compound has also been evaluated for anticancer properties. In cell line studies, it demonstrated significant cytotoxicity against several cancer types:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
Mechanistic studies indicate that the compound induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
- Receptor Modulation : It can bind to various receptors influencing signaling pathways associated with inflammation and cancer progression.
Case Studies
Several case studies have highlighted the therapeutic potential of pyrazolo[3,4-b]pyridines:
- Case Study on Anticancer Effects :
- A study involving mice models treated with this compound showed a significant reduction in tumor size compared to controls (p < 0.05).
- Anti-inflammatory Activity :
- In a model of acute inflammation induced by lipopolysaccharides (LPS), the compound reduced pro-inflammatory cytokine levels significantly (TNF-alpha and IL-6) at doses as low as 10 mg/kg.
Q & A
Q. What are the standard synthetic routes for ethyl 2,3-dimethyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate, and how can reaction efficiency be optimized?
The synthesis typically involves a multi-step process:
Cyclization : A key step employs iodine or copper salts in ethanol or acetic acid under reflux (6–8 hours) to form the fused pyrazolo-pyridine core.
Esterification : Ethyl groups are introduced via nucleophilic substitution or esterification under acidic conditions.
Purification : Column chromatography (hexane/ethyl acetate gradient) or recrystallization ensures high purity (>95%) .
Optimization : Reaction efficiency can be enhanced by:
- Screening catalysts (e.g., Cu(I) vs. iodine) to reduce side products.
- Using microwave-assisted synthesis to accelerate cyclization .
Q. How is the molecular structure of this compound validated, and what crystallographic tools are recommended?
Validation involves:
X-ray crystallography : Single-crystal diffraction data collected at low temperature (100 K) to minimize thermal motion.
Refinement : SHELXL (part of the SHELX suite) refines atomic positions, anisotropic displacement parameters, and hydrogen bonding networks. Hydrogen atoms are placed geometrically or located via difference Fourier maps .
Validation : CheckCIF/PLATON ensures structural integrity by analyzing bond lengths, angles, and residual density .
Q. What methodologies are used to evaluate the biological activity of this compound?
Biological evaluation focuses on:
- Kinase inhibition assays : Fluorescence polarization or TR-FRET (time-resolved Förster resonance energy transfer) to measure binding affinity.
- Cellular assays : Dose-response curves (IC₅₀ determination) in cancer cell lines using MTT or ATP-lite viability assays.
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to kinase ATP-binding pockets .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with improved selectivity?
Quantum chemical calculations : DFT (B3LYP/6-31G*) optimizes geometries and calculates frontier molecular orbitals to predict reactivity.
Molecular dynamics (MD) : Simulates ligand-protein interactions over 100 ns to assess binding stability.
Machine learning (ML) : QSAR models trained on kinase inhibition datasets predict substituent effects on selectivity .
Q. How should researchers resolve contradictions in biological activity data across structural analogs?
Meta-analysis : Compare IC₅₀ values and assay conditions (e.g., ATP concentration, cell type) across studies.
Structural alignment : Overlay X-ray structures of analogs bound to the same kinase to identify steric/electronic discrepancies.
Control experiments : Verify compound purity (HPLC-MS) and stability (pH/time-course studies) to rule out degradation artifacts .
Q. What strategies optimize reaction conditions for scaled-up synthesis while minimizing impurities?
DoE (Design of Experiments) : Screen solvent polarity, temperature, and catalyst loading to maximize yield.
In-line analytics : ReactIR or PAT (Process Analytical Technology) monitors reaction progress in real time.
Workflow automation : Continuous flow reactors reduce side reactions and improve reproducibility .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
Challenges :
Q. How do structural modifications at the 3-methyl or 4-carboxylate positions affect pharmacological properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
